An In-depth Technical Guide to Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, a detailed synthesis protocol, its characterization, and explore its potential applications in drug discovery and development, grounded in the broader context of 2-substituted imidazole derivatives.
Introduction to Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. The presence of an ethyl group at the 2-position and an ethyl acetate moiety at the 1-position of the imidazole ring in this molecule suggests its potential as a versatile intermediate for the synthesis of more complex bioactive molecules.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 934172-26-6 | [1] |
| Molecular Formula | C9H14N2O2 | [1] |
| Molecular Weight | 182.22 g/mol | |
| Physical Form | Solid | |
| Purity | Typically 95-98% | [1] |
| InChI | 1S/C9H14N2O2/c1-3-8-10-5-6-11(8)7-9(12)13-4-2/h5-6H,3-4,7H2,1-2H3 | [1] |
| InChIKey | SVJZYAZXNRFUCQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCC1=NC=CN1CC(=O)OCC |
Synthesis of Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate
The synthesis of Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate is typically achieved through the N-alkylation of 2-ethylimidazole with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This is a common and effective method for the preparation of N-substituted imidazoles.[2][3]
Proposed Synthesis Pathway
The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom at the 1-position of the 2-ethylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate. The reaction is generally carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.
Caption: Proposed synthesis of Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate.
Detailed Experimental Protocol
This protocol is based on established methods for the N-alkylation of imidazoles.[3]
Materials:
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2-Ethylimidazole
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Ethyl bromoacetate (or ethyl chloroacetate)
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Anhydrous potassium carbonate (K2CO3)
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Anhydrous acetonitrile (CH3CN)
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Ethyl acetate (for extraction)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na2SO4)
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-ethylimidazole (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
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Stir the mixture at room temperature for 30 minutes.
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Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
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Dissolve the crude product in ethyl acetate and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group at the 2-position, the ethyl group of the acetate moiety, the methylene protons of the acetate group, and the two protons on the imidazole ring.
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Ethyl group at C2: A triplet for the methyl protons and a quartet for the methylene protons.
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Ethyl group of acetate: A triplet for the methyl protons and a quartet for the methylene protons.
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Methylene of acetate linker: A singlet.
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Imidazole ring protons: Two singlets or doublets in the aromatic region.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the imidazole ring, and the carbons of the two ethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the alkyl groups and C=N and C-N stretching vibrations from the imidazole ring.[4]
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z = 182.22, along with characteristic fragmentation patterns.
Applications in Drug Development
The imidazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The 2-substituted imidazole derivatives, in particular, have been the focus of significant research.
Potential Therapeutic Areas
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Antifungal Agents: Imidazole-based drugs are well-established antifungal agents that inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.
-
Anticancer Agents: Certain imidazole derivatives have shown promise as anticancer agents by targeting various cellular pathways involved in cancer progression.
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Anti-inflammatory Agents: The imidazole ring is present in several compounds with anti-inflammatory activity.
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Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, making imidazole derivatives potential enzyme inhibitors. For example, some imidazole-containing compounds have been investigated as inhibitors of insulin-degrading enzyme (IDE).[5][6]
The structure of Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate makes it an attractive starting material for the synthesis of a library of compounds to be screened for various biological activities. The ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse set of amides.
Sources
- 1. Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate | 934172-26-6 [sigmaaldrich.com]
- 2. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mpbio.com [mpbio.com]
